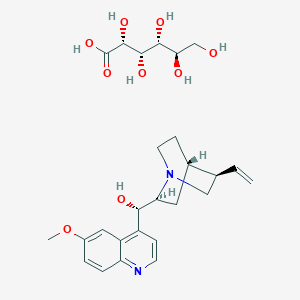

Quinidine gluconate

説明

Structure

2D Structure

特性

CAS番号 |

7054-25-3 |

|---|---|

分子式 |

C26H36N2O9 |

分子量 |

520.6 g/mol |

IUPAC名 |

(S)-[(4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |

InChI |

InChI=1S/C20H24N2O2.C6H12O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2-5,7-11H,1H2,(H,12,13)/t13-,14-,19?,20-;2-,3-,4+,5-/m01/s1 |

InChIキー |

XHKUDCCTVQUHJQ-OSPZJNBRSA-N |

SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |

異性体SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3C[C@@H]4CCN3C[C@@H]4C=C)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |

正規SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |

ピクトグラム |

Acute Toxic; Irritant |

同義語 |

D-Gluconic Acid compd. with Quinidine (1:1); Quinidine Gluconate; (9S)-6’-Methoxy-cinchonan-9-ol Mono-D-gluconate (Salt); Quinidine, mono-D-Gluconate (Salt); Dura-Tab; Duraquin; Gluquinate; Quinaglute; Quinate |

製品の起源 |

United States |

Preclinical Pharmacokinetics and Drug Metabolism of Quinidine Gluconate

Research on Absorption, Distribution, Metabolism, and Excretion (ADME) Mechanisms

Research into the ADME of quinidine (B1679956) gluconate has elucidated key pathways governing its fate within biological systems. The absolute bioavailability of quinidine from quinidine gluconate is reported to range from 70% to 80%. drugbank.comfda.govnih.govmims.com This less-than-complete bioavailability is attributed, in part, to first-pass metabolism in the liver. drugbank.comfda.govnih.govmedicaldialogues.in Peak serum concentrations following administration of this compound typically occur between 3 to 5 hours. drugbank.comfda.govnih.govmims.com

Quinidine is widely distributed throughout the body. mims.com The volume of distribution of quinidine varies depending on physiological state, typically ranging from 2 to 3 L/kg in healthy young adults. drugbank.comfda.govnih.gov This volume can be reduced in patients with congestive heart failure (as low as 0.5 L/kg) or increased in patients with liver cirrhosis (3 to 5 L/kg). drugbank.comfda.govnih.gov Quinidine is significantly bound to plasma proteins, primarily alpha1-acid glycoprotein (B1211001) and albumin, with the fraction bound ranging from 80% to 88% at concentrations of 6.5 to 16.2 µmol/L in adults. drugbank.comfda.gov Protein binding may be lower in pregnant women, infants, and neonates. drugbank.comfda.gov

Elimination of quinidine involves both renal excretion of the unchanged drug and hepatic biotransformation. drugbank.comnih.govmedicaldialogues.innih.gov Hepatic metabolism accounts for 60% to 85% of total clearance, while renal excretion of unchanged drug contributes 15% to 40%. drugbank.comnih.govmedicaldialogues.innih.gov Renal clearance involves glomerular filtration and active tubular secretion, influenced by pH-dependent tubular reabsorption. drugbank.comnih.gov

Hepatic Biotransformation Pathways

Hepatic biotransformation is the primary route of quinidine elimination, mediated extensively by cytochrome P450 (CYP) enzymes. drugbank.comfda.govmedicaldialogues.inpsu.edu

Quinidine is mainly metabolized in the liver by the cytochrome P450 enzyme system, with CYP3A4 identified as the primary enzyme responsible. drugbank.comfda.govmedicaldialogues.inpsu.edu Studies using human liver microsomes and yeast-expressed isozymes have demonstrated that CYP3A4 actively catalyzes the (3S)-3-hydroxylation of quinidine. psu.educaymanchem.com While CYP3A4 is the most active enzyme in the formation of quinidine N-oxide, CYP2C9 and CYP2E1 may also contribute to a minor extent. psu.edu The (3S)-3-hydroxylation of quinidine is considered a specific marker reaction for CYP3A4 activity in human liver microsome preparations. psu.educaymanchem.com

Hepatic metabolism of quinidine produces several metabolites, some of which are pharmacologically active. nih.govpatsnap.com The major metabolite is 3-hydroxyquinidine (B22111) (3-OH-Q or 3HQ). drugbank.comfda.govmedicaldialogues.incaymanchem.com 3-hydroxyquinidine is formed through the (3S)-3-hydroxylation of quinidine, primarily catalyzed by CYP3A4. psu.educaymanchem.com

Research indicates that 3-hydroxyquinidine possesses antiarrhythmic activity, although generally reported to be approximately half the potency of the parent drug, quinidine. drugbank.comcaymanchem.com The formation of 3-hydroxyquinidine follows Michaelis-Menten kinetics. psu.edu Studies have determined kinetic parameters for 3-hydroxyquinidine formation in human liver microsomes. psu.edu

Table 1: Kinetic Parameters for 3-Hydroxyquinidine Formation in Human Liver Microsomes

| Parameter | Mean Value (Human Liver Microsomes) | Unit | Source |

| Vmax | 74.4 | nmol/mg/h | psu.edu |

| Km | 74.2 | µM | psu.edu |

Transport Protein Interactions

Quinidine interacts with several transport proteins, influencing its absorption, distribution, and elimination.

Quinidine is known to interact with P-glycoprotein (P-gp), an efflux transporter. nih.govpharmacytimes.comahajournals.orgahajournals.orgnih.govresearchgate.netnih.gov Quinidine is both a substrate for P-gp and a potent inhibitor of P-gp-mediated transport. nih.govahajournals.orgahajournals.orgnih.govresearchgate.netnih.gov

Studies have demonstrated that quinidine can inhibit P-gp-mediated transport of other drugs, such as digoxin (B3395198). pharmacytimes.comahajournals.orgahajournals.orgnih.gov This inhibition can lead to increased plasma concentrations of co-administered P-gp substrates. pharmacytimes.comahajournals.orgahajournals.orgnih.gov For example, coadministration of quinidine with digoxin has been shown to significantly increase digoxin plasma concentrations, a phenomenon attributed, in large part, to quinidine's inhibition of P-gp in the intestine, kidney, and liver, which affects digoxin absorption and elimination. pharmacytimes.comahajournals.orgahajournals.orgnih.gov

As a substrate of P-gp, quinidine itself can be transported by this efflux pump. nih.govahajournals.orgahajournals.orgnih.govresearchgate.netnih.gov P-gp is expressed in various tissues, including the intestine, liver, kidney, and blood-brain barrier, where it plays a role in limiting the absorption and promoting the excretion of its substrates. pharmacytimes.comahajournals.orgsvelic.se

Beyond P-glycoprotein, investigations have explored interactions of quinidine with other transporter proteins. Quinidine has been shown to interact with SLC22A2 (Organic Cation Transporter 2, OCT2). sigmaaldrich.comscientificlabs.co.ukhmdb.ca SLC22A2 is involved in the transport of organic cations and is predominantly expressed in the kidney, playing a role in renal tubular secretion. hmdb.ca Quinidine's interaction with SLC22A2 involves hydrophobic interactions and leads to inhibition of this transporter. sigmaaldrich.comscientificlabs.co.uk This interaction could potentially influence the renal handling and elimination of quinidine and other organic cations transported by SLC22A2.

Table 2: Select Transport Protein Interactions of Quinidine

| Transport Protein | Interaction Type | Effect on Substrate Transport (if applicable) | Relevant Tissues | Source |

| P-glycoprotein | Substrate, Inhibitor | Inhibits efflux of other substrates (e.g., digoxin) | Intestine, Liver, Kidney, Blood-Brain Barrier | nih.govpharmacytimes.comahajournals.orgahajournals.orgnih.govresearchgate.netnih.gov |

| SLC22A2 | Inhibitor | Inhibits transport of organic cations | Kidney | sigmaaldrich.comscientificlabs.co.ukhmdb.ca |

Renal Elimination Mechanisms and Influence of Urinary pH

A significant factor influencing the rate of renal excretion of unchanged quinidine is urinary pH. Studies have shown that the amount of unchanged quinidine appearing in urine is higher when the urine is acidic (pH lower than 7), accounting for approximately 20% of the administered dose. fda.govdrugbank.com Conversely, as the urine becomes more alkaline, the proportion of unchanged quinidine excreted decreases significantly, potentially to as low as 5%. fda.govdrugbank.com This pH-dependent excretion is attributed to pH-dependent tubular reabsorption, where the ionization state of quinidine is affected by the surrounding pH, influencing its reabsorption across the renal tubules. fda.govdrugbank.com

| Urinary pH Range | Approximate % Unchanged Quinidine Excreted in Urine |

| < 7 | ~20% |

| Alkaline | ~5% |

Mechanistic Studies on Volume of Distribution Variability

Quinidine exhibits a variable volume of distribution (Vd), which can be influenced by physiological and pathological conditions. In healthy young adults, the Vd is typically reported to be between 2 and 3 L/kg. fda.govnih.govdrugbank.comnih.gov However, this can be altered in certain patient populations. For instance, in patients with congestive heart failure, the Vd may be reduced to as low as 0.5 L/kg. fda.govdrugbank.comnih.gov Conversely, in patients with liver cirrhosis, the Vd can be increased, ranging from 3 to 5 L/kg. fda.govdrugbank.comnih.gov

The variability in Vd is partly attributed to differences in protein binding. Quinidine binds to plasma proteins, primarily alpha-1 acid glycoprotein and albumin. fda.govdrugbank.comnih.gov At typical therapeutic concentrations (6.5 to 16.2 µmol/L), the fraction of quinidine bound to plasma proteins ranges from 80% to 88% in adults. fda.govdrugbank.com However, this protein binding can be lower in certain populations, such as pregnant women and infants/neonates, where it may be as low as 50% to 70%. fda.govdrugbank.com Alterations in protein binding, particularly changes in the levels of alpha-1 acid glycoprotein which can increase in response to stress, can lead to variations in total serum quinidine levels even if the unbound (active) drug concentration remains within the normal range. fda.gov Liver cirrhosis can also lead to lower albumin and alpha-1 acid glycoprotein concentrations, resulting in reduced quinidine plasma protein binding and a larger apparent volume of distribution. basicmedicalkey.com

| Population/Condition | Approximate Volume of Distribution (L/kg) |

| Healthy Young Adults | 2 - 3 |

| Patients with Congestive Heart Failure | ~0.5 |

| Patients with Liver Cirrhosis | 3 - 5 |

Preclinical Drug-Drug Interaction Mechanisms

Quinidine is known to be involved in various drug-drug interactions, primarily through its effects on drug-metabolizing enzymes and transporters. These interactions are significant in preclinical assessments to predict potential clinical implications.

Cytochrome P450 Enzyme Inhibition (e.g., CYP2D6, CYP3A4)

Quinidine is a well-established inhibitor of several cytochrome P450 (CYP) enzymes. It is considered a potent inhibitor of CYP2D6. pediatriconcall.comnih.govnih.govresearchgate.net Therapeutic serum levels of quinidine can inhibit CYP2D6 activity, potentially converting individuals who are extensive metabolizers into poor metabolizers for CYP2D6 substrates. rxlist.com This inhibition can lead to increased plasma concentrations of co-administered drugs that are substrates of CYP2D6. rxlist.comdrugs.com

Quinidine also interacts with CYP3A4. It is described as a substrate of CYP3A4 and can also act as an inhibitor of this enzyme. drugbank.comnih.gov The metabolism of quinidine itself is primarily mediated by CYP3A4 in the liver, leading to the formation of several hydroxylated metabolites, including the major metabolite 3-hydroxyquinidine (3HQ). fda.govnih.govnih.gov While quinidine is a substrate, its inhibitory effect on CYP3A4 can impact the metabolism of other drugs that are also CYP3A4 substrates. drugbank.commedscape.com

| CYP Enzyme | Quinidine Interaction Type | Notes |

| CYP2D6 | Potent Inhibitor | Can phenoconvert extensive metabolizers. rxlist.com |

| CYP3A4 | Substrate and Inhibitor | Primary enzyme for quinidine metabolism. nih.gov |

Cytochrome P450 Enzyme Induction (e.g., CYP3A4 Inducers)

While quinidine is primarily known as an enzyme inhibitor, its own metabolism can be affected by CYP enzyme inducers, particularly CYP3A4 inducers. Drugs that induce CYP3A4 can accelerate the hepatic elimination of quinidine, leading to decreased quinidine serum levels. fda.govrxlist.comdrugs.com Examples of drugs that can induce CYP3A4 and potentially affect quinidine pharmacokinetics include phenobarbital, phenytoin, and rifampin. fda.govrxlist.comdrugs.com

P-glycoprotein Inhibition Mechanism

Quinidine is a known inhibitor of P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene. pediatriconcall.comnih.govnih.govpurdue.eduscielo.brnih.govfrontiersin.org P-gp is located in various tissues, including the intestinal epithelium, blood-brain barrier, and renal tubules, and plays a role in the efflux of many drugs. scielo.brnih.goveuropa.eu By inhibiting P-gp, quinidine can increase the absorption and reduce the elimination of co-administered drugs that are P-gp substrates. nih.govnih.govebi.ac.uk This mechanism can lead to increased systemic exposure and potentially altered tissue distribution of P-gp substrate drugs. nih.goveuropa.eu Quinidine is also considered a substrate for P-gp itself. pediatriconcall.comnih.govscielo.br

Competition for Renal Clearance Pathways

Quinidine can also interact with other drugs by competing for renal clearance pathways, specifically active tubular secretion. The renal clearance of quinidine involves active tubular secretion. fda.govdrugbank.com Co-administration of drugs that share these active transport pathways in the kidneys can lead to competitive inhibition, resulting in decreased renal clearance and increased serum levels of one or both drugs. For example, coadministration of quinidine has been shown to increase serum levels of procainamide, potentially by competing for renal clearance pathways. rxlist.com Similarly, quinidine can decrease the excretion rate of other drugs like amrinone (B1666026) and aminohippuric acid, potentially leading to higher serum levels. drugbank.com

| Interacting Drug/Class | Proposed Mechanism of Interaction with Quinidine's Renal Clearance | Outcome on Quinidine or Co-administered Drug Levels |

| Drugs that alkalinize urine (e.g., carbonic-anhydrase inhibitors, sodium bicarbonate, thiazide diuretics) | Reduce tubular reabsorption of unionized quinidine | Decreased renal elimination of quinidine. fda.govrxlist.comdrugs.com |

| Procainamide | Competition for renal clearance pathways | Increased serum levels of procainamide. rxlist.com |

| Amrinone, Aminohippuric acid | Decreased excretion rate | Potential for higher serum levels of these drugs. drugbank.com |

Protein Binding Displacement Mechanisms

Quinidine, including this compound, is known to bind significantly to plasma proteins, primarily alpha-1-acid glycoprotein (AAG) and, to a lesser extent, albumin. drugs.comfda.govmims.comdrugbank.comnih.govnih.gov This binding is reversible and can influence the free, pharmacologically active concentration of the drug. nih.govnih.govslideshare.netresearchgate.net The extent of protein binding for quinidine in adults and older children is typically between 80% and 88% at therapeutic concentrations (2 to 5 mg/L or 6.5 to 16.2 µmol/L), although it can be lower in specific populations such as pregnant women, infants, and neonates. drugs.comfda.govdrugbank.com

Protein binding displacement interactions occur when one drug competes with another for binding sites on plasma proteins, potentially increasing the unbound concentration of one or both drugs. slideshare.netresearchgate.neteuropa.eusnmjournals.org For highly protein-bound drugs with a narrow therapeutic index, even small changes in the unbound fraction can lead to significant alterations in pharmacological effect and potential toxicity. researchgate.neteuropa.eu

Preclinical studies, often utilizing in vitro methods like equilibrium dialysis or ultrafiltration, are employed to investigate these displacement interactions. snmjournals.orgnih.govresearchgate.net These studies help to understand the affinity of a drug for specific binding sites on proteins like albumin and AAG and assess the potential for displacement by co-administered compounds. nih.govresearchgate.netacs.org

Research has demonstrated that quinidine can displace other drugs from protein binding sites. A notable example is the interaction with digoxin. Quinidine has been shown to displace digoxin from protein-binding sites, contributing to increased serum digoxin levels. nih.govbasicmedicalkey.com In vitro studies using cultured cell lines expressing P-glycoprotein have also shown that quinidine can inhibit P-glycoprotein-mediated digoxin transport, further contributing to the interaction. researchgate.net

Furthermore, studies investigating the binding of various basic drugs to AAG have shown that quinidine can competitively displace other compounds, such as lidocaine (B1675312), from AAG binding sites. nih.gov An in vitro study examining the effect of nine AAG-binding drugs on lidocaine free fraction found that quinidine increased the lidocaine free fraction in pooled human serum. nih.gov Analysis of the binding data suggested a competitive binding interaction between quinidine and lidocaine on AAG. nih.gov

The concentration of AAG itself can influence quinidine binding. AAG is an acute phase protein, and its levels can increase in response to stress or certain disease states, such as acute myocardial infarction or inflammatory conditions. drugs.comfda.govresearchgate.netbasicmedicalkey.com Elevated AAG levels can lead to increased total quinidine serum levels due to enhanced binding, even if the unbound, active concentration remains within the normal range. drugs.comfda.govbasicmedicalkey.com Conversely, conditions leading to decreased protein levels, such as hypoalbuminemia in cirrhosis, can reduce quinidine binding. drugs.comfda.govnih.gov

Preclinical studies using rat isolated perfused liver preparations have also investigated the impact of varying AAG concentrations on quinidine disposition. nih.gov Increasing the concentration of AAG in the perfusate resulted in a significant decrease in both the clearance and volume of distribution of quinidine, while the elimination half-life remained unchanged. nih.gov This effect was attributed to a decrease in the unbound fraction of quinidine, highlighting the influence of AAG binding on hepatic disposition in this preclinical model. nih.gov

The binding of quinidine to plasma proteins, particularly AAG, is a significant factor in its pharmacokinetics and the potential for drug-drug interactions via displacement mechanisms. drugbank.comnih.govnih.govresearchgate.net Preclinical investigations, primarily in vitro binding studies and isolated organ perfusion models, provide valuable insights into the competitive nature of quinidine's protein binding and its ability to displace other co-administered drugs, emphasizing the importance of considering protein binding in assessing potential interactions. nih.govresearchgate.netnih.gov

Here is a summary of preclinical protein binding displacement findings involving this compound or quinidine:

| Displacing Agent | Displaced Drug | Protein Involved | Observed Effect | Preclinical Model/Method | Citation |

| Quinidine | Digoxin | Plasma Proteins (P-gp) | Displacement from protein binding sites; Inhibition of P-gp transport | In vitro (Cell lines) | nih.govbasicmedicalkey.comresearchgate.net |

| Quinidine | Lidocaine | Alpha-1-acid glycoprotein | Competitive displacement, increased lidocaine free fraction | In vitro (Human serum) | nih.gov |

| (Increased AAG) | Quinidine | Alpha-1-acid glycoprotein | Increased total quinidine binding, decreased unbound fraction, altered disposition | Rat isolated perfused liver | nih.gov |

Structure Activity Relationship Sar Studies and Computational Molecular Modeling

Comparative Analysis of Quinidine (B1679956) and Quinine (B1679958) Stereoisomerism in Bioactivity

Quinidine and quinine are diastereomers, meaning they have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. wikipedia.orgwikipedia.org This stereochemical difference leads to distinct biological activities and pharmacological profiles. google.com For instance, while both are cinchona alkaloids with antimalarial properties, their effects on cardiac ion channels and enzyme inhibition profiles, particularly concerning cytochrome P450 (CYP) enzymes, can differ significantly. nih.govresearchgate.net

Studies investigating the inhibition of CYP2D6 by quinidine and quinine have highlighted the impact of their stereoisomerism. Quinidine is observed to be a strong inhibitor of human CYP2D6, whereas quinine shows significantly less inhibitory effect on human CYP2D6. researchgate.netplos.org This disparity in inhibitory potency, with quinidine being reported as approximately two orders of magnitude more potent than quinine against CYP2D6, underscores the critical role of stereochemistry in their interaction with this enzyme. researchgate.netnih.gov The distinct inhibitory effects against CYP2D6 have been investigated using computational methods, revealing different binding orientations within the enzyme's active site. nih.gov

Contribution of the Quinuclidine (B89598) Ring System to Pharmacological Activity

The quinuclidine ring system is a bicyclic structure present in quinidine and quinine. medicoverhospitals.inbiointerfaceresearch.com This nitrogen-containing heterocycle is a crucial component of the cinchona alkaloids and plays a significant role in their pharmacological activity. biointerfaceresearch.com The nitrogen atom within the quinuclidine ring contributes to the compound's basicity and is involved in interactions with biological targets, such as ion channels and receptors. medicoverhospitals.in The rigid nature of the bicyclic quinuclidine system helps maintain the molecule's conformation, which is important for specific binding interactions. medicoverhospitals.in

Research suggests that the nitrogen atom in the quinuclidine ring, along with the methylene (B1212753) alcohol functional group, constitutes an important active site for the pharmacological activity of cinchona alkaloids. biointerfaceresearch.com In the context of CYP2D6 inhibition, studies have explored the role of the quinuclidine nitrogen. Results suggest that while a charge-pair interaction with a residue like aspartate 301 in CYP2D6 has been proposed, bulky substituents added to the quinuclidine nitrogen of quinidine did not significantly affect its inhibitory potency, suggesting a potentially minimal contribution of this specific ionic interaction to quinidine's binding affinity as an inhibitor. researchgate.netacs.orgnih.gov However, similar modifications to quinine resulted in substantial decreases in potency, indicating that the quinuclidine nitrogen of quinine may interact with a different region of the CYP2D6 active site compared to quinidine. acs.orgnih.gov

Elucidation of the Role of Hydroxyl and Nitrogen Moieties in Ligand-Target Interactions

The hydroxyl group and the nitrogen atoms (both in the quinuclidine ring and the quinoline (B57606) moiety) are key functional groups in the structure of quinidine that participate in ligand-target interactions. The hydroxyl group can act as a hydrogen bond donor or acceptor, facilitating interactions with residues in the binding site of target proteins. researchgate.netacs.org The nitrogen atoms, being basic, can be protonated and engage in ionic interactions or hydrogen bonding.

Previous SAR studies on quinidine and quinine analogues have suggested that hydrogen bonding by the hydroxyl group may play a significant role in controlling the inhibitory potency of quinidine towards CYP2D6. researchgate.netnih.gov Esterification of the hydroxyl group in quinidine led to a substantial loss of inhibitory potency, supporting the importance of this group in hydrogen bonding interactions for tight binding. acs.orgnih.gov While the basic nitrogen is often considered important for interactions, particularly in the context of CYP2D6 binding, the contribution of the hydroxyl group through hydrogen bonding appears to be significant for quinidine's potent inhibition. researchgate.netacs.orgnih.gov

Molecular docking studies have also provided insights into the binding interactions. For example, in studies investigating the inhibition of aldo-keto reductase 1B1 (AKR1B1), quinidine was found to form hydrogen bonds involving the methoxy (B1213986) substitution at position 6 of the quinoline ring and the ethanol (B145695) substitution (containing the hydroxyl group) at position 4 of the quinoline ring. nih.gov This highlights the involvement of both oxygen and nitrogen-containing functionalities in interactions with target enzymes.

Effects of Substituents on Enzyme Inhibition Profiles (e.g., CYP2D6)

The presence and position of substituents on the quinidine scaffold can significantly influence its interaction with enzymes like CYP2D6, thereby affecting its inhibition profile. As discussed earlier, the stereochemical difference between quinidine and quinine, which can be viewed as a form of substitution/arrangement difference, leads to marked differences in CYP2D6 inhibition. researchgate.netplos.orgresearchgate.netnih.gov

Specific modifications to the quinuclidine nitrogen and the hydroxyl group have been studied to understand their impact on CYP2D6 inhibition. Bulky substituents on the quinuclidine nitrogen of quinidine had minimal effect on its potent inhibition, suggesting that the ionic interaction at this site may not be the primary determinant of its high affinity for CYP2D6. researchgate.netacs.orgnih.gov In contrast, esterification of the hydroxyl group resulted in a significant decrease in inhibitory potency, emphasizing the contribution of this group, likely through hydrogen bonding. acs.orgnih.gov These findings indicate that the SAR for CYP2D6 inhibition by quinidine is complex and involves contributions from different parts of the molecule.

Computational Chemistry Approaches in SAR Development

Computational chemistry approaches, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are valuable tools in understanding the SAR of compounds like quinidine and predicting their interactions with biological targets. researchgate.netnih.govmdpi.com These methods allow researchers to correlate structural features with biological activity and gain insights into the molecular basis of ligand-target interactions.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Models

3D-QSAR models aim to establish a quantitative relationship between the three-dimensional structure of a set of molecules and their biological activity. researchgate.netmdpi.com These models consider the spatial properties of molecules, such as steric and electrostatic fields, to predict their activity. mdpi.comajptr.com For quinidine and its analogues, 3D-QSAR studies have been employed to investigate their inhibitory effects on enzymes like CYP2D6. researchgate.netnih.gov

Studies using 3D-QSAR methodologies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been conducted on quinidine and quinine analogues to understand their distinct CYP2D6 inhibition profiles. researchgate.netnih.gov These models generate contour maps that visually represent regions in space where specific molecular properties (e.g., steric bulk, electrostatic charge) are favorable or unfavorable for biological activity. researchgate.netmdpi.com These maps provide insights into the structural requirements for potent inhibition and can guide the design of new analogues with improved activity. researchgate.netmdpi.com

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that calculates the steric and electrostatic fields around a set of aligned molecules. researchgate.netmdpi.comajptr.com These fields are then correlated with the biological activity using partial least squares (PLS) regression. ajptr.com CoMFA models can provide quantitative relationships between the spatial properties of molecules and their potency.

In the context of quinidine and quinine, CoMFA has been applied to study their inhibition of CYP2D6. researchgate.netnih.gov CoMFA models developed for these stereoisomers have shown good statistical significance, with parameters like q² (cross-validated correlation coefficient) and r² (non-cross-validated correlation coefficient) indicating the robustness and predictive ability of the models. researchgate.netnih.gov For example, a CoMFA model for CYP2D6 inhibition by quinidine and quinine analogues exhibited a q² of 0.674 and an r² of 0.991. researchgate.net The contour maps generated from CoMFA analyses have helped to visualize the different structural requirements for quinidine and quinine binding to CYP2D6, contributing to the understanding of their differential inhibitory effects. researchgate.netnih.gov

Data Table: Representative 3D-QSAR Model Statistics for CYP2D6 Inhibition by Quinidine and Quinine Analogues

| Model Type | Fields Included | q² | r² | r²pred |

| CoMFA | Steric, Electrostatic | 0.67 | 0.99 | 0.88 |

| CoMSIA | Steric, Electrostatic, H-bond Acceptor | 0.72 | 0.97 | 0.84 |

Note: Data is representative of findings from computational studies on quinidine and quinine analogues and their interaction with CYP2D6. researchgate.netnih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that extends CoMFA by including additional fields such as hydrophobic and hydrogen bond donor/acceptor interactions. researchgate.netnih.govmdpi.com CoMSIA studies on quinidine and quinine analogues have also provided valuable insights into the structural determinants of their CYP2D6 inhibition. researchgate.netnih.gov

The application of computational methods like 3D-QSAR and CoMFA, combined with experimental data, has been instrumental in deciphering the complex SAR of quinidine and its stereoisomer quinine, particularly concerning their interactions with drug-metabolizing enzymes like CYP2D6. researchgate.netnih.govmdpi.com

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a 3D-QSAR technique used to correlate the biological activity of a set of compounds with their 3D structural properties. It builds upon the principles of Comparative Molecular Field Analysis (CoMFA) by calculating molecular similarity indices based on various physicochemical properties, such as steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. These fields are computed at regularly spaced grid points around a set of aligned molecules. The variations in these fields are then correlated with the observed biological activity using partial least squares (PLS) regression.

In the context of quinidine and its analogues, CoMSIA studies can provide valuable insights into the structural features that are favorable or unfavorable for activity at a specific biological target. By analyzing the contour maps generated from a CoMSIA model, researchers can visualize regions in 3D space where specific physicochemical properties are predicted to enhance or diminish activity. For instance, a CoMSIA study on quinoline derivatives, structurally related to quinidine, explored the electronic and hydrophobic space around a key moiety to understand their effect on antifungal activity nih.gov. Such studies can reveal the importance of steric bulk, charge distribution, or hydrophobicity at particular positions of the quinidine scaffold for optimal interaction with its binding site. While specific CoMSIA studies focusing solely on quinidine gluconate were not extensively detailed in the search results, the methodology is broadly applicable to SAR investigations of quinidine analogues to quantitatively relate structural variations to biological responses.

Molecular Docking Simulations and Binding Mode Prediction

Molecular docking simulations are computational techniques used to predict the preferred orientation (binding mode) of a small molecule (ligand), such as quinidine, when bound to a macromolecular target, such as a protein receptor or enzyme. These simulations explore the conformational space of the ligand and its position within the binding site of the target, scoring the resulting poses based on their predicted binding affinity.

Molecular docking studies involving quinidine and its analogues have been conducted to understand their interactions with various proteins, including ion channels (relevant to its antiarrhythmic activity), enzymes like CYP450 isoforms (involved in its metabolism), and malarial targets nih.govdrugbank.comprobes-drugs.orgnih.gov. For example, docking simulations have been employed to investigate the binding of quinidine and its stereoisomer quinine to aldo-keto reductases AKR1B1 and AKR1B10, suggesting differential selectivity nih.gov. Another study utilized molecular docking to analyze quinine derivative compounds as potential inhibitors of SARS-CoV-2, predicting binding affinities and identifying key hydrogen bonding interactions unimed.ac.id.

The process typically involves preparing the 3D structures of both the ligand (quinidine or its analogue) and the target protein. Docking algorithms then search for stable binding poses, considering factors like shape complementarity, hydrogen bonding, electrostatic interactions, and hydrophobic effects. The output often includes a set of predicted poses with associated scoring values (e.g., binding energy in kcal/mol). Analysis of the top-ranked poses allows for the prediction of the crucial amino acid residues involved in binding and the types of interactions stabilizing the complex. For instance, docking analysis of quinazolinonyl analogues, structurally distinct but studied using similar computational methods, revealed hydrophobic interactions and hydrogen bonding with specific amino acid residues of gamma aminobutyric acid aminotransferase (GABAAT) nih.govnih.govresearchgate.net. These studies provide a molecular-level understanding of how quinidine or its analogues might interact with their targets, aiding in the design of compounds with improved binding affinity or selectivity.

Pharmacophore Model Development for this compound Analogues

A pharmacophore model is an abstract representation of the essential molecular features that a set of compounds must possess and how they must be spatially arranged to exert a specific biological activity. These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and ionizable groups. Pharmacophore models can be derived from the 3D structures of active ligands (ligand-based pharmacophore modeling) or from the structure of the target binding site (structure-based pharmacophore modeling).

Pharmacophore model development for quinidine analogues aims to identify the key chemical functionalities and their spatial relationships that are critical for their biological effects, such as antiarrhythmic or antimalarial activity dituniversity.edu.ingoogle.com. These models can serve as a 3D query for virtually screening large databases of chemical compounds to identify novel potential drug candidates with similar activity profiles mdpi.comnih.gov.

The development process typically involves selecting a training set of molecules with known activity, generating their 3D conformations, identifying common chemical features, and then creating a spatial arrangement of these features that is consistent with the activity data. For example, a pharmacophore model developed for antimalarial activity based on tryptanthrin (B1681603) compounds, which also contain a quinoline core like quinidine, identified features such as hydrogen bond acceptors and hydrophobic aromatic functions as important google.com.

Pharmacophore models for quinidine analogues can help to explain why certain structural modifications lead to changes in activity and can guide the synthesis of new compounds with a higher probability of success. They provide a simplified yet powerful representation of the molecular recognition requirements between the ligand and its biological target unina.it. Combining pharmacophore modeling with other techniques like molecular docking and QSAR (including CoMSIA) offers a more comprehensive approach to understanding SAR and facilitating the drug discovery process mdpi.comnih.gov.

Advanced Analytical Methodologies for Quinidine Gluconate Research

Chromatographic Techniques in Bioanalytical Research

Chromatographic techniques are fundamental in bioanalytical research for separating and quantifying quinidine (B1679956) gluconate in complex biological samples. These methods offer high sensitivity and selectivity, enabling the determination of the compound and its potential metabolites.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely used technique for the analysis of quinidine gluconate due to its ability to separate the compound from impurities and endogenous substances in various matrices. HPLC methods for this compound often utilize reversed-phase columns and UV detection. For instance, HPLC has been employed for the precise measurement of this compound bioglyco.com. A specialized column can effectively segregate compounds within a sample, followed by identification and quantification of constituents bioglyco.com. The selection of the appropriate column is tailored to the specific characteristics of the sample to ensure optimal separation and detection bioglyco.com.

HPLC has also been used to determine quinidine concentrations in plasma for pharmacokinetic analysis nih.gov. Early assays for serum quinidine levels, including those using reverse-phase high-pressure liquid chromatography, have been noted, with modern specific assays providing results that may differ from older methods fda.gov. A typical "therapeutic" concentration range cited is 2 to 6 mg/L (6.2 to 18.5 µmol/L) using specific assays like reverse-phase HPLC fda.gov.

Furthermore, HPLC has been applied to the analysis of Cinchona alkaloids, including quinidine, in marketed products. A procedure using an alkylphenyl column has been shown to adequately resolve quinidine from related compounds such as quinine (B1679958), dihydroquinidine, and dihydroquinine, as well as other Cinchona alkaloids and potential degradation products nih.gov. This high degree of resolution allows for the analysis of quinidine salts for their composition and helps establish the absence of cross-contamination or decomposition nih.gov.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Mechanistic Quantification

UPLC-MS, particularly UPLC-MS/MS, offers enhanced sensitivity, speed, and selectivity compared to conventional HPLC, making it valuable for the mechanistic quantification of this compound, especially in biological matrices at low concentrations. This technique combines the high-resolution separation of UPLC with the powerful detection and identification capabilities of mass spectrometry.

Validated LC-MS/MS methods have been developed and utilized for the determination of quinidine concentrations in plasma, for example, in bioequivalence studies of this compound extended-release formulations ijbcp.com. These methods are crucial for accurately assessing the pharmacokinetic profiles of the drug ijbcp.com. The use of LC-MS/MS allows for the specific detection of quinidine, even in complex biological samples like plasma, by monitoring specific mass transitions.

While the provided search results mention UPLC-MS/MS for the quantification of other compounds in biological matrices mdpi.com, and LC-MS for quinidine itself nih.gov, the principle of using UPLC-MS for sensitive and selective quantification of this compound in research settings, particularly for mechanistic studies requiring high precision and low limits of detection, is well-established in bioanalytical science. The method involves sample preparation, chromatographic separation on a UPLC column, and detection and quantification using a mass spectrometer.

Spectroscopic Techniques for Structural and Interaction Analysis

Spectroscopic techniques provide valuable information about the structure, functional groups, and interactions of this compound.

Fourier Transform Raman (FT-Raman) Spectroscopy Applications

FT-Raman spectroscopy is a vibrational spectroscopic technique that can provide detailed information about the molecular structure and polymorphism of pharmaceutical compounds like this compound. It is particularly useful for analyzing solid forms and can be applied to study molecular interactions.

Studies utilizing FT-Raman spectroscopy have investigated quinidine, the active moiety of this compound, to understand its behavior in different conditions. For instance, FT-Raman spectroscopy coupled with 2D correlation analysis has been used to study quinidine aqueous solutions with varying pH nih.gov. This approach helped reveal the sequence of changes in the quinidine molecule upon pH variation, including the protonation of the quinuclidine (B89598) and quinoline (B57606) nitrogens and the involvement of the methoxy (B1213986) group in hydrogen bond formation after double protonation nih.gov. These findings provide insights into the molecular changes that quinidine undergoes, which can be relevant to understanding the behavior of this compound in solution and its interactions.

FT-Raman spectroscopy can also be used in the evaluation of active ingredients in pharmaceutical preparations thegoodscentscompany.com. While direct studies on this compound specifically using FT-Raman were not extensively detailed in the provided results, the application of FT-Raman to quinidine and its salts for structural analysis and the study of interactions is a relevant technique in the characterization of this compound.

Electrophoretic Separation Methods (e.g., Capillary Electrophoresis for Chiral Resolution)

Electrophoretic methods, such as capillary electrophoresis (CE), offer alternative separation strategies for this compound, particularly for the resolution of chiral isomers. Quinidine is a stereoisomer of quinine, and the separation of such related compounds is important for purity assessment and understanding their individual properties wikipedia.orgresearchgate.net.

CE methods have been developed for the analysis of antimalarials, including the chiral separation of quinine and quinidine, which are diastereomers nih.gov. Various chiral selectors, such as cyclodextrins, have been employed in the background electrolyte to facilitate the separation of enantiomers and diastereomers nih.gov. While this compound itself is a salt form, the chiral nature of the quinidine moiety makes CE, especially with appropriate chiral selectors, a valuable tool for resolving quinidine from its stereoisomers or for analyzing the chiral purity of quinidine derived from the salt.

CE can be used for the chiral separation of compounds like quinolones, which are structurally related to the quinoline core found in quinidine nih.gov. This indicates the potential of CE for the chiral analysis of this compound or its related compounds.

Development and Validation of Preclinical Analytical Methods in Complex Biological Matrices

The development and validation of analytical methods for quantifying this compound in complex biological matrices are essential for preclinical studies, such as pharmacokinetic and toxicokinetic evaluations. These methods must be sensitive, selective, accurate, and precise to reliably measure the compound in biological fluids or tissues.

Method validation typically involves assessing parameters such as linearity, range, accuracy, precision, sensitivity (limit of detection and limit of quantification), selectivity, matrix effect, and stability. Specific considerations are required for bioanalytical method validation in complex matrices like plasma, urine, or tissue homogenates unigoa.ac.in.

Validated LC-MS/MS methods have been successfully applied to quantify quinidine in rat plasma for pharmacokinetic and bioavailability studies ijbcp.com. These studies highlight the importance of a validated method to ensure reliable data for assessing the behavior of this compound in a biological system ijbcp.com. The validation process confirms that the method is suitable for its intended purpose, providing confidence in the analytical results obtained from preclinical samples.

Untargeted Metabolite Profiling using High-Resolution Mass Spectrometry for Metabolic Pathway Elucidation

Untargeted metabolite profiling using high-resolution mass spectrometry (HRMS) is a powerful approach employed in drug research to comprehensively analyze the metabolic fate of compounds like this compound. This method aims to detect and identify a wide range of metabolites produced when the body processes a drug, without prior knowledge of their structures. By capturing a global snapshot of the metabolic landscape, researchers can gain crucial insights into the biochemical pathways involved in drug transformation and elimination. frontiersin.orgnih.gov

The application of untargeted metabolomics with HRMS to this compound research allows for a detailed exploration of its biotransformation. Quinidine, the active moiety of this compound, is known to undergo extensive metabolism primarily in the liver, largely mediated by cytochrome P450 enzymes, particularly CYP3A4. fda.govfrontiersin.orgdrugbank.comnih.gov While targeted approaches can quantify known metabolites, untargeted profiling has the potential to uncover novel or unexpected metabolic products, providing a more complete picture of how the compound is processed. nih.gov

The typical workflow for untargeted metabolite profiling involves several key steps. Biological samples (such as plasma, urine, or tissue) from studies involving this compound administration are collected. These samples undergo rigorous preparation, often involving protein precipitation and extraction using solvent mixtures to isolate a broad range of metabolites based on their polarity. nih.govacs.org Liquid chromatography (LC) is then used to separate the complex mixture of extracted metabolites based on their physiochemical properties before they enter the mass spectrometer. frontiersin.orgplos.org Various LC columns and mobile phases, including reversed-phase and hydrophilic interaction chromatography (HILIC), are employed to maximize the coverage of diverse metabolites. plos.org

High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, are used for detection. frontiersin.org These instruments provide highly accurate mass measurements of the ions, which is critical for determining the elemental composition of unknown metabolites. frontiersin.org Data is typically acquired in full-scan mode, capturing all detectable ions within a defined mass range. Subsequent data processing involves sophisticated software for peak picking, alignment, and feature detection. Features are characterized by their unique mass-to-charge ratio (m/z) and retention time. nih.gov

Identifying metabolites from the generated HRMS data is a significant challenge in untargeted metabolomics. It involves searching against comprehensive databases containing known metabolites and their predicted properties, as well as de novo structural elucidation for novel compounds based on their fragmentation patterns obtained through tandem mass spectrometry (MS/MS). mdpi.com

Research applying untargeted metabolomics to quinidine has revealed several metabolites. The most prominent metabolite is 3-hydroxyquinidine (B22111), which is formed primarily by CYP3A4 and possesses approximately half the antiarrhythmic activity of the parent compound. fda.govdrugbank.comnih.gov Untargeted approaches can help identify other hydroxylated metabolites and potentially other types of biotransformation products.

The identification of a comprehensive set of this compound metabolites through untargeted HRMS facilitates the elucidation of its metabolic pathways. By mapping the identified metabolites back to known biochemical reactions and enzyme activities, researchers can construct or refine the metabolic map of quinidine. This includes confirming the role of known enzymes like CYP3A4 and potentially identifying other enzymes or pathways involved in its biotransformation. Understanding these pathways is essential for comprehending the drug's pharmacokinetics, potential drug-drug interactions, and individual variability in response. frontiersin.orgnih.gov

Mechanistic Toxicology and Preclinical Toxicity Modeling

In Vitro Mechanistic Toxicity Assessment Methodologies

In vitro methods play a vital role in the early assessment of a compound's toxic potential and in exploring the cellular and molecular events that lead to toxicity.

Cellular Viability and Functional Perturbation Assays

Cellular viability assays are fundamental in determining the direct cytotoxic effects of quinidine (B1679956) gluconate on various cell types. These assays typically measure endpoints such as cell membrane integrity, metabolic activity, or reproductive capacity after exposure to the compound. Functional perturbation assays, on the other hand, assess how quinidine gluconate interferes with specific cellular processes or functions.

While specific detailed research findings on this compound's effects in standard cellular viability assays (like MTT, MTS, or LDH release) across a broad range of cell types were not extensively detailed in the provided search results, the known mechanisms of quinidine as a sodium and potassium channel blocker suggest potential for perturbing the electrical activity and ion homeostasis in excitable cells, including cardiac myocytes and potentially neuronal cells. patsnap.comdrugbank.com Quinidine's interaction with various ion channels (INa, IKr, IKs, IK1, Ito, ICa, late INa) can lead to altered action potential duration and refractory periods, which, while therapeutic in the context of arrhythmias, could lead to dysfunction or toxicity in other cellular contexts or at higher concentrations. drugbank.com

Quinidine has also been shown to inhibit cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, and the transport protein P-glycoprotein. patsnap.comncats.io In vitro assays assessing the inhibition of these enzymes and transporters can provide insights into potential drug-drug interactions and altered metabolism or transport of other compounds, contributing to a broader understanding of its mechanistic toxicology.

Studies on Phototoxicity Mechanisms In Vitro (e.g., Photohemolysis, Microbial Inhibition Tests)

Quinidine has been investigated for its phototoxic properties in vitro. Phototoxicity refers to a toxic response that occurs when a substance is exposed to light.

One in vitro method used is the photohemolysis test, which assesses the ability of a compound to induce lysis of red blood cells upon light exposure. Studies have shown that quinidine is phototoxic in the hemolysis model. nih.gov

Another in vitro method is the microbial inhibition test, such as the Candida albicans inhibition test. In this test, the phototoxic activity of a compound is evaluated by its ability to inhibit microbial growth in the presence of light. Research indicates that quinidine is phototoxically active in the Candida test. nih.gov

These in vitro studies suggest that quinidine has the potential to cause photosensitivity reactions, and these test systems help to elucidate the mechanisms by which light exposure can enhance the compound's toxic effects at a cellular level, potentially involving the generation of reactive oxygen species or other photochemical reactions. nih.gov

Preclinical Animal Models in Mechanistic Toxicology Research

Preclinical animal models are essential for evaluating systemic toxicity, organ-specific effects, and complex biological responses to a compound that cannot be fully replicated in vitro.

In Vivo Phototoxicity Studies (e.g., Mouse Tail Model)

In vivo phototoxicity studies in animal models are used to assess the potential for a compound to cause light-induced skin reactions. The mouse tail model is one such method. In this model, the phototoxic activity is measured by assessing edema or other inflammatory responses in the mouse tail following administration of the compound and exposure to ultraviolet (UV) light.

Studies using the mouse tail model have investigated the in vivo phototoxic activity of quinidine. While the phototoxic activity of quinidine in this model was found to be comparatively low, it did cause a measurable increase in the wet weight of tail tissue at a specific dose and UVA exposure. nih.gov This indicates that quinidine possesses low-grade phototoxic properties in vivo.

Furthermore, a study using a mouse model explored photoallergy to systemic quinidine. nih.gov While distinct from phototoxicity (which is a direct toxic effect), photoallergy is an immune-mediated response triggered by light exposure after sensitization to a substance. This research demonstrated that photoallergy to quinidine could be induced in mice following systemic administration and UV exposure, with reactions measured at the ear and tail. nih.gov Histological analysis in this model showed a round cell infiltrate consistent with an immunological reaction. nih.gov These findings support the possibility that clinical photoreactions to quinidine may have an immunological basis. nih.gov

Investigations into Organ-Specific Toxicity Mechanisms (e.g., Nephrotoxicity)

Quinidine can affect various organ systems, and preclinical animal studies can help to investigate the mechanisms underlying organ-specific toxicities. While cardiotoxicity is a primary concern due to its pharmacological activity as an antiarrhythmic, other organ systems can also be affected. inchem.org

Hepatic elimination is a major route of quinidine metabolism, primarily via cytochrome P450 enzymes, particularly CYP3A4. patsnap.comnih.govdrugbank.com Hepatic toxicity (hepatotoxicity), including granulomatous hepatitis, has been reported in patients receiving quinidine, often presenting with fever and potentially accompanied by thrombocytopenia or other signs of hypersensitivity. fda.gov Preclinical studies could involve assessing liver enzyme levels, histological changes in liver tissue, and investigating the role of metabolic activation or immune-mediated mechanisms in quinidine-induced hepatotoxicity in animal models.

Renal elimination also contributes to quinidine excretion, with a portion of the unchanged drug being cleared by the kidneys through glomerular filtration and active tubular secretion, subject to pH-dependent tubular reabsorption. drugbank.com While the provided search results did not detail specific preclinical animal studies focused on the mechanisms of quinidine-induced nephrotoxicity, the renal route of excretion suggests that impaired renal function could lead to increased quinidine levels and potential toxicity. nih.govdrugs.com Preclinical investigations into nephrotoxicity mechanisms could involve examining markers of kidney damage, assessing renal function, and exploring the role of tubular transport or oxidative stress in animal models exposed to quinidine.

Preclinical studies have also provided data on the potential for quinidine to affect fertility and its potential carcinogenicity and mutagenicity. Animal studies to evaluate quinidine's carcinogenic or mutagenic potential have not been performed according to one source. fda.gov Similarly, there are no animal data regarding quinidine's potential to impair fertility mentioned in that source. fda.gov However, another source mentions quinidine was negative in an in vitro bacterial reverse mutation assay and an in vivo mouse micronucleus assay but induced chromosomal aberrations in an in vitro chromosomal aberration assay with metabolic activation. fda.gov

Emerging Research Paradigms and Omics Technologies in Quinidine Gluconate Studies

Genomics and Pharmacogenomics Research in Drug Response Variability

Genomics and pharmacogenomics are pivotal in understanding the inter-individual variability in response to quinidine (B1679956) gluconate. nih.gov Research in this area primarily focuses on genetic variations in genes encoding drug-metabolizing enzymes and drug transporters, which can significantly alter the drug's pharmacokinetics and pharmacodynamics. nih.gov

A key area of investigation is the cytochrome P450 (CYP) enzyme system. Quinidine is extensively metabolized in the liver, with CYP3A4 being the most important enzyme for its transformation into metabolites like 3-hydroxyquinidine (B22111). nih.govdrugbank.comnih.gov However, it is quinidine's potent inhibitory effect on another enzyme, CYP2D6, that is of major pharmacogenomic interest. nih.govresearchgate.netnih.gov The CYP2D6 gene is highly polymorphic, with numerous alleles resulting in different enzyme activity levels, leading to distinct metabolizer phenotypes (e.g., poor, intermediate, normal, and ultrarapid metabolizers). nih.govpharmgkb.org

Quinidine's inhibition of CYP2D6 can effectively convert a genotypic normal metabolizer into a phenotypic poor metabolizer, a phenomenon known as phenoconversion. pharmgkb.orgnih.gov This is crucial when quinidine is co-administered with other drugs that are substrates for CYP2D6, as it can lead to significantly increased plasma concentrations of those drugs. nih.gov Pharmacogenomic studies have explored how CYP2D6 variants influence the extent of this interaction. clinpgx.org

Furthermore, genetic variations in drug transporters, such as P-glycoprotein (P-gp), encoded by the ABCB1 gene, also contribute to variability in quinidine disposition. nih.gov Quinidine is both a substrate and an inhibitor of P-gp, which affects its absorption and distribution. nih.govresearchgate.net Research has also investigated the role of genetic variants in cardiac ion channel genes (e.g., KCNH2, KCNQ1, SCN5A) in predisposing individuals to quinidine-induced arrhythmias. nih.gov For instance, the D85N polymorphism in the KCNE1 gene has been studied as a potential risk factor for drug-induced long QT syndrome when patients are treated with drugs like quinidine. nih.gov

| Gene | Role in Relation to Quinidine | Implication of Genetic Variation |

| CYP2D6 | Quinidine is a potent inhibitor. nih.govresearchgate.net | Polymorphisms define metabolizer status (poor, extensive, etc.), affecting the disposition of co-administered CYP2D6 substrate drugs. nih.govnih.gov |

| CYP3A4 | Primary enzyme for quinidine metabolism. nih.govdrugbank.com | Variants could alter quinidine clearance and exposure. |

| ABCB1 (P-gp) | Quinidine is a substrate and inhibitor. nih.govresearchgate.net | Polymorphisms may affect quinidine's absorption and transport, influencing its pharmacokinetics. |

| KCNH2, KCNQ1 | Encode subunits of cardiac potassium channels (drug targets). nih.gov | Variants may increase susceptibility to quinidine-induced arrhythmias. nih.gov |

| KCNE1 | Encodes a potassium channel subunit. nih.gov | The D85N variant has been investigated as a risk factor for quinidine-induced TdP. nih.gov |

Transcriptomics Applications for Gene Expression Profiling

Transcriptomics, the study of the complete set of RNA transcripts in a cell or organism, offers a dynamic view of how quinidine gluconate alters gene expression. This approach helps to identify the downstream cellular pathways affected by the drug's primary mechanism of action and potential off-target effects. By analyzing changes in messenger RNA (mRNA) levels, researchers can create a snapshot of the cellular response to quinidine exposure.

Gene expression profiling can reveal the upregulation or downregulation of genes involved in cardiac electrophysiology, cell stress, apoptosis, and inflammatory responses. For example, studies could investigate how quinidine treatment affects the expression of genes encoding various ion channels and their regulatory subunits in cardiac tissues. This goes beyond the direct protein-level interaction and explores the cell's adaptive or maladaptive transcriptional responses.

While specific, large-scale transcriptomic studies focused solely on this compound are not extensively detailed in the provided results, the methodology is a standard in modern pharmacology. nih.gov Such studies would typically use techniques like RNA-sequencing or microarrays on cell cultures (e.g., cardiomyocytes) or tissue samples treated with quinidine. The data generated would be analyzed using bioinformatics tools to identify differentially expressed genes and perform enrichment analysis to see which biological pathways are significantly perturbed. nih.gov This can provide novel insights into the drug's broader biological impact and mechanisms of action.

Proteomics Studies in Drug-Induced Protein Alterations

Proteomics involves the large-scale study of proteins, their structures, and their functions. nih.gov In the context of this compound, proteomics can identify and quantify changes in the abundance of specific proteins following drug exposure. This is a powerful tool for understanding the drug's mechanism of action, identifying biomarkers, and uncovering off-target effects. rsc.org

One key application is the quantitative analysis of drug-metabolizing enzymes and transporters (DMETs). nih.gov Using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can directly measure the abundance of proteins like CYP3A4 and P-gp in tissues, providing a more direct functional readout than genomic data alone. nih.gov This can help refine pharmacokinetic models and predict drug-drug interactions.

Furthermore, proteomics can reveal how quinidine affects the cellular proteome beyond DMETs. For instance, studies have shown that quinidine can induce the internalization of the Kv1.5 potassium channel, a process that alters the functional ion channel density on the cell surface. nih.gov Proteomic approaches could be used to identify the specific proteins involved in this drug-induced trafficking pathway. Similarly, investigations into protein alterations in pathways related to cardiac muscle contraction, cellular stress, and apoptosis could provide a more detailed picture of quinidine's effects at the molecular level.

Metabolomics and Systems-Level Pathway Analysis

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the small-molecule metabolites. This approach provides a functional readout of the physiological state of a cell or organism. For this compound, metabolomics can be used to map the metabolic pathways it perturbs.

By analyzing the global metabolic profile of biological samples (e.g., plasma, urine, or cell extracts) after quinidine administration, researchers can identify significant changes in endogenous metabolites. mdpi.com These changes can reflect alterations in major metabolic pathways such as energy metabolism (e.g., the TCA cycle), amino acid metabolism, and nucleotide metabolism. mdpi.com For example, a study on the related compound quinine (B1679958) showed it could enhance the metabolism of antipyrine, indicating an induction of metabolic pathways. nih.gov

Systems-level pathway analysis integrates this metabolomic data with information from other omics platforms (like genomics and transcriptomics) to build comprehensive models of the drug's effect. numberanalytics.com This allows researchers to move from identifying individual changed metabolites to understanding the perturbation of entire biological networks. Such an approach can help elucidate the mechanisms underlying both the therapeutic and off-target effects of quinidine, potentially identifying novel biomarkers of drug response.

Lipidomics Research in Cellular Signaling and Membrane Interactions

Lipidomics, a sub-discipline of metabolomics, focuses on the global study of lipids in biological systems. nih.gov Lipids are critical components of cell membranes and are involved in a vast array of signaling pathways. Given that quinidine interacts with membrane-embedded ion channels, lipidomics research can provide crucial insights into how the drug might alter the membrane environment and lipid-mediated signaling.

Research in this area could investigate whether this compound affects the composition of the cardiac cell membrane, potentially influencing the function of ion channels and receptors indirectly. Furthermore, many signaling pathways are mediated by lipid-derived second messengers. Lipidomic analyses, often using advanced mass spectrometry techniques, can quantify changes in these signaling lipids (e.g., endocannabinoids, prostaglandins) following drug exposure, revealing previously unknown mechanisms of action. nih.gov While direct lipidomics studies on this compound are not prominent in the search results, the methodologies are well-established for exploring drug-lipid interactions and their functional consequences. nih.gov

Multi-Omics Integration for Comprehensive Biological Understanding

The true power of omics technologies is realized when they are integrated. youtube.com A multi-omics approach combines data from genomics, transcriptomics, proteomics, and metabolomics to construct a more complete and multi-layered picture of a drug's effects. For this compound, this means connecting a patient's genetic predisposition (pharmacogenomics) to changes in gene expression (transcriptomics), which in turn lead to alterations in protein levels (proteomics) and, ultimately, changes in metabolic activity (metabolomics).

In Silico and Systems Biology Approaches for Mechanistic Insights

In silico methods, which involve computer simulations and computational modeling, are increasingly used to investigate drug action and predict drug effects. nih.govresearchgate.net For this compound, these approaches are particularly valuable for understanding its interactions with ion channels and for predicting its proarrhythmic potential. acs.org

Physiologically-based pharmacokinetic (PBPK) modeling is a prime example. nih.govresearchgate.net These models integrate in vitro data on drug properties with physiological and genomic information to simulate the absorption, distribution, metabolism, and excretion (ADME) of quinidine in the body. PBPK models for quinidine have been developed to explore complex drug-drug and drug-gene interactions involving CYP3A4, CYP2D6, and P-gp. nih.govresearchgate.net

Molecular docking and molecular dynamics simulations are used to study the binding of quinidine to its protein targets at an atomic level. nih.gov For instance, in silico studies have characterized the binding interactions of quinidine with proteins like the cellular tumor antigen p53 and caspase-3. nih.gov Systems biology then takes these computational models a step further by integrating them into network-level analyses of cellular signaling and physiological responses, providing a holistic framework for understanding drug action. numberanalytics.comhilarispublisher.com

| In Silico Approach | Application to this compound Research | Key Findings/Goals |

| PBPK Modeling | Simulating pharmacokinetics and drug interactions. nih.govresearchgate.net | Predicts plasma concentrations under various scenarios, including genetic variations (e.g., in CYP2D6) and co-administration of other drugs. nih.gov |

| Molecular Docking | Predicting binding affinity and conformation at protein active sites. nih.govresearchgate.net | Characterized potential interactions with targets like AKR1B10, NF-κB, p53, and caspase-3. nih.gov |

| Cardiac Action Potential Modeling | Simulating effects on cardiac electrophysiology. acs.org | Assesses proarrhythmic risk by modeling the block of multiple ion channels (IKr, IKs, INa). acs.org |

| Systems Biology | Integrating computational models with experimental data for network analysis. numberanalytics.com | Aims to provide a holistic understanding of how quinidine perturbs biological systems to predict efficacy and toxicity. numberanalytics.com |

Synthetic Chemistry and Biosynthetic Pathway Research

Investigation of Quinidine (B1679956) Derivation from Cinchona Alkaloids

The traditional and most common method for obtaining quinidine is through its extraction and separation from the bark of Cinchona trees, often alongside other major alkaloids. nih.govdrugfuture.com The bark is a complex source containing over 20 different alkaloids, with the most abundant typically being quinine (B1679958), quinidine, cinchonine, and cinchonidine. nih.govgoogle.com The exact composition can vary depending on the Cinchona species (C. pubescens, C. calisaya, C. ledgeriana) and cultivation conditions. nih.gov

The derivation process begins with the extraction of total alkaloids from the pulverized Cinchona bark. Research has focused on optimizing this initial step to improve efficiency and yield while minimizing environmental impact. Following extraction, a critical and challenging step is the separation of the diastereomeric pair, quinine and quinidine, as well as other related alkaloids. google.com

Extraction Methodologies: Initial processing often involves treating the pulverized bark with an alkali, such as sodium hydroxide, followed by extraction with an organic solvent. google.com However, modern research has explored more efficient and environmentally friendly techniques. A comparative study of Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) for recovering quinine (a proxy for general alkaloid extraction efficiency) from Cinchona officinalis bark highlighted the superiority of these methods over conventional Soxhlet extraction. mdpi.com MAE, under optimized conditions, yielded the highest concentration of the target alkaloid. mdpi.com Another green technology, Microwave-Integrated Extraction and Leaching (MIEL), was shown to produce extracts with a similar alkaloid profile to conventional Soxhlet extraction but in a fraction of the time (32 minutes versus 3 hours). nih.gov

| Extraction Method | Solvent System | Key Parameters | Extraction Time | Reported Yield/Efficiency | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted Extraction (MAE) | 65% Ethanol (B145695) | 130 °C | 34 min | 3.93 ± 0.11 mg/g (quinine) | mdpi.com |

| Ultrasound-Assisted Extraction (UAE) | 61% Ethanol | 25 °C | 15 min | 2.81 ± 0.04 mg/g (quinine) | mdpi.com |

| Microwave-Integrated Extraction and Leaching (MIEL) | Not specified | Not specified | 32 min | Yields comparable to Soxhlet; extract contained ~2.9% quinidine | nih.gov |

| Soxhlet Extraction | Methanol with 20% (v/v) diethyl amine | Water bath | 10 hours | 2.202% by dry weight (quinine) | mdpi.com |

Separation and Purification: After the initial extraction, separation of the alkaloids is typically achieved by exploiting differences in their physicochemical properties. A common industrial method involves fractional crystallization of their salts. For instance, a process can be designed where quinine is first precipitated as quinine sulfate (B86663) from a sulfuric acid solution. google.com After filtering off the quinine sulfate, the pH of the remaining filtrate, which contains quinidine and other alkaloids, is raised to around 10 to precipitate the remaining bases. google.com Further purification steps involve recrystallization from solvents like alcohol to isolate quinidine. google.com

Biocatalytic Synthesis and Transformation Studies

In addition to extraction from natural sources, significant research has been directed towards biocatalytic and synthetic routes to produce quinidine. These methods offer potential advantages in stereoselectivity and sustainability.

Microbiological Reduction of Precursors: A key strategy in biocatalysis is the stereoselective reduction of a common precursor to yield the desired diastereomer. Research has demonstrated the feasibility of converting quininone (B45862), an oxidized derivative of both quinine and quinidine, into quinidine using microorganisms. A specific strain of yeast, identified as Hansenula anomala var. schneggii, was found to be capable of this transformation. nih.govnih.gov In a controlled fermentation process, the yeast selectively reduces the keto group of quininone to the hydroxyl group with the specific stereochemistry of quinidine. nih.govnih.gov

This biocatalytic approach highlights the potential of using whole-cell or isolated enzyme systems to perform highly specific chemical transformations that are often challenging to achieve with conventional chemical reagents.

| Biocatalyst | Precursor | Product | Reported Yield | Reaction Time | Reference |

|---|---|---|---|---|---|

| Hansenula anomala var. schneggii (yeast) | Quininone | Quinidine | 50% | 7 days | nih.govnih.gov |

Furthermore, endophytic fungi isolated from Cinchona trees themselves have been identified as potential producers of quinidine. nih.gov Species from genera such as Aspergillus, Diaporthe, and Fusarium have been reported to produce quinidine, although typically at low concentrations. nih.gov The biosynthetic pathway in these fungi is believed to mirror the pathway in the host plant, starting from tryptophan and geraniol (B1671447) to form cinchonidinone, a key intermediate that can be converted to the various Cinchona alkaloids. nih.gov

Modern synthetic chemistry has also achieved the total catalytic, asymmetric synthesis of both quinine and quinidine. udel.eduresearchgate.net These complex, multi-step syntheses rely on sophisticated catalysts to control the stereochemistry at crucial points in the molecular assembly, allowing for the creation of either diastereomer from a common intermediate. udel.eduresearchgate.net

Q & A

Basic Research Questions

Q. How can researchers design a pharmacokinetic study to evaluate the bioavailability of quinidine gluconate in different patient populations?

- Methodological Answer : A robust pharmacokinetic study should employ a crossover design to minimize inter-individual variability. Key parameters include plasma concentration-time profiles, elimination half-life, and absolute bioavailability (70–80% as per clinical data). Blood samples should be collected at predefined intervals (e.g., 0, 2, 4, 8, 12, 24 hours post-dose) and analyzed using validated HPLC or LC-MS/MS methods. Population stratification (e.g., renal/hepatic impairment) must align with PICOT criteria to ensure clinical relevance .

Q. What factors influence inter-study variability in this compound’s antiarrhythmic efficacy?

- Methodological Answer : Variability arises from differences in study design (e.g., dosing regimens, patient demographics, and outcome measures). Researchers should standardize inclusion criteria (e.g., QTc interval thresholds) and control for confounders like concomitant medications (e.g., CYP3A4 inhibitors). Meta-analyses of historical trials (e.g., Smith & Kinkel, 1977) can identify trends in efficacy thresholds across populations .

Q. How can the PICOT framework be applied to formulate research questions on this compound’s therapeutic monitoring?

- Methodological Answer : Define PICOT elements:

- P : Adults with atrial fibrillation; I : this compound (324 mg extended-release); C : Placebo or alternative Class Ia antiarrhythmics; O : QTc interval normalization; T : 12-week follow-up.

This structure ensures alignment with clinical endpoints and reduces ambiguity in outcome measurement .

Advanced Research Questions

Q. How can researchers reconcile contradictory pharmacokinetic data between this compound formulations?

- Methodological Answer : Discrepancies often stem from formulation-specific release profiles (e.g., matrix vs. non-matrix tablets). Conduct head-to-head dissolution studies using USP Drug Release Test 5, which specifies sinker baskets and time-point tolerances (1, 2, 4 hours). Pair in vitro data with in vivo bioavailability studies to correlate dissolution rates with absorption variability .

Q. What methodological challenges arise when studying this compound’s metabolite interactions in chronic kidney disease (CKD) patients?

- Methodological Answer : CKD alters drug clearance due to reduced renal function. Researchers must adjust dosing regimens and employ population pharmacokinetic modeling to account for glomerular filtration rate (GFR) variability. Laboratory methods should quantify active metabolites (e.g., 3-hydroxyquinidine) via tandem mass spectrometry, with QA/QC protocols ensuring assay reproducibility .

Q. How can qualitative research methods address patient adherence barriers in long-term this compound therapy?

- Methodological Answer : Use semi-structured interviews or focus groups to explore themes like side effect tolerance and dosing complexity. Thematic analysis should follow standards for qualitative research (e.g., O’Brien et al., 2015), with triangulation of data from patient diaries and EHRs to validate findings. Participant selection must prioritize diversity in age, comorbidities, and socioeconomic status .

Data Presentation and Analysis Guidelines

- Pharmacokinetic Data : Present mean plasma concentration curves with error bars (SEM) and AUC calculations. Use scatterplots to visualize inter-patient variability in bioavailability .

- Qualitative Data : Code transcripts using NVivo or Dedoose, reporting inter-rater reliability (Cohen’s κ) to ensure thematic consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.